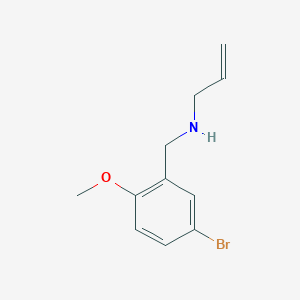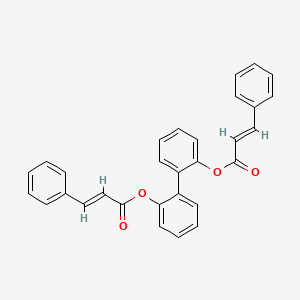![molecular formula C22H18ClNO3 B10881093 ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B10881093.png)
ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate is a synthetic organic compound belonging to the class of benzochromenes. This compound is known for its diverse biological activities, including antimicrobial and antioxidant properties . The unique structure of this compound, which includes a benzo[f]chromene core, makes it a valuable target for various scientific research applications.
Vorbereitungsmethoden
The synthesis of ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate typically involves the reaction of naphthalene-2,7-diol with a mixture of 2-chlorobenzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine in ethanol . The reaction proceeds through a Michael addition followed by cyclization to form the benzo[f]chromene core. The product is then isolated and purified using standard techniques such as recrystallization.
Analyse Chemischer Reaktionen
Ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Its antioxidant properties suggest potential use in developing drugs for oxidative stress-related diseases.
Industry: The compound can be used in the synthesis of dyes and pigments due to its chromene core.
Wirkmechanismus
The mechanism of action of ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate can be compared with other benzochromene derivatives such as:
Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate: This compound also exhibits antimicrobial activity but differs in the position of the chloro substituent.
Ethyl 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate-ethyl α-cyano-4-chlorocinnamate complex: This complex shows enhanced biological activity due to the presence of the cinnamate moiety.
The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and chemical reactivity .
Eigenschaften
Molekularformel |
C22H18ClNO3 |
|---|---|
Molekulargewicht |
379.8 g/mol |
IUPAC-Name |
ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate |
InChI |
InChI=1S/C22H18ClNO3/c1-2-26-22(25)20-19(15-9-5-6-10-16(15)23)18-14-8-4-3-7-13(14)11-12-17(18)27-21(20)24/h3-12,19H,2,24H2,1H3 |
InChI-Schlüssel |
ACLWBEWVFYECLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3Cl)C4=CC=CC=C4C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B10881013.png)
![4-[(4-ethoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B10881016.png)

![4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B10881025.png)
![Methyl 7-[4-(methoxycarbonyl)phenyl]-6-[(4-methylphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10881029.png)
![4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10881031.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10881033.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine](/img/structure/B10881039.png)

![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B10881043.png)
![Methyl 4-({[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10881046.png)
![7-benzyl-2-(4-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10881058.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}azepane](/img/structure/B10881072.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B10881075.png)
